molecular formula C18H16N2O B1148692 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile CAS No. 138716-53-7

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile

Cat. No.: B1148692
CAS No.: 138716-53-7
M. Wt: 276.33
InChI Key:
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Description

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is an organic compound characterized by its complex structure, which includes a dimethylamino group, a biphenyl moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile typically involves the condensation of 4-biphenylcarboxaldehyde with malononitrile in the presence of dimethylamine. The reaction is usually carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is typically refluxed in an appropriate solvent, such as ethanol or methanol, to ensure complete reaction and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are carefully controlled to ensure consistency and purity of the final product. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its structural properties.

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions. The dimethylamino group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylene]-3-(4-phenyl)-3-oxo-propanenitrile: Similar structure but with a phenyl group instead of a biphenyl moiety.

    2-[(Dimethylamino)methylene]-3-(4-tolyl)-3-oxo-propanenitrile: Contains a tolyl group, which introduces a methyl group on the aromatic ring.

    2-[(Dimethylamino)methylene]-3-(4-naphthyl)-3-oxo-propanenitrile: Features a naphthyl group, adding additional aromaticity and potential for π-π interactions.

Uniqueness

2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile is unique due to the presence of the biphenyl moiety, which can enhance its interactions with biological targets and materials. The biphenyl group provides additional rigidity and potential for π-π stacking interactions, which can be advantageous in both biological and material science applications. This structural feature distinguishes it from similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

3-(dimethylamino)-2-(4-phenylbenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-20(2)13-17(12-19)18(21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEFOUQDSVWIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654088
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-53-7
Record name α-[(Dimethylamino)methylene]-β-oxo[1,1′-biphenyl]-4-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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